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Compound of Interest

Compound Name: 1-Ethyl-4-(4-nitrophenyl)piperazine

Cat. No.: B049478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-(4-
nitrophenyl)piperazine, a key intermediate in medicinal chemistry. This document details the

primary synthetic routes, experimental protocols, and physicochemical properties of the target

compound. The information is intended to support research and development activities in the

pharmaceutical and chemical industries.

Introduction
1-Ethyl-4-(4-nitrophenyl)piperazine (CAS No. 115619-00-6) is a disubstituted piperazine

derivative. The piperazine ring is a privileged scaffold in drug discovery, and its derivatives

exhibit a wide range of biological activities. The presence of the 4-nitrophenyl group provides a

handle for further chemical modifications, such as reduction of the nitro group to an amine,

which can then be derivatized to explore structure-activity relationships. This guide focuses on

the practical synthesis of this valuable building block.

Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethyl-4-(4-nitrophenyl)piperazine is

presented in Table 1. It is important to note that some of these values are predicted and should

be confirmed by experimental analysis.

Table 1: Physicochemical Properties of 1-Ethyl-4-(4-nitrophenyl)piperazine
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Property Value Source

Molecular Formula C₁₂H₁₇N₃O₂ [1]

Molecular Weight 235.28 g/mol [1]

CAS Number 115619-00-6 [1]

Boiling Point (Predicted) 381.9 ± 37.0 °C [1]

Density (Predicted) 1.163 ± 0.06 g/cm³

pKa (Predicted) 7.76 ± 0.10

Physical Form Solid

Synthetic Routes
The synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine is primarily achieved through

nucleophilic aromatic substitution (SNAr). An alternative approach involves the use of

palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and commonly employed method for the synthesis of 1-Ethyl-4-(4-
nitrophenyl)piperazine. The reaction involves the displacement of a suitable leaving group,

typically a halide, from an activated aromatic ring by N-ethylpiperazine. The presence of the

electron-withdrawing nitro group in the para position of the phenyl ring activates the aromatic

system towards nucleophilic attack.

Caption: Reaction scheme for the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine via SNAr.

A general and reliable method for the synthesis is as follows[1]:

Materials and Reagents:
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Reagent
Molar Mass (
g/mol )

Amount (g) Moles (mmol) Molar Equiv.

4-

Fluoronitrobenze

ne

141.10 2.0 14.2 1.0

N-

Ethylpiperazine
114.19 1.62 14.2 1.0

Anhydrous

K₂CO₃
138.21 2.2 15.6 1.1

Dimethyl

sulfoxide

(DMSO)

- 5 mL - -

Procedure:

To a solution of 4-fluoronitrobenzene (2 g, 14.2 mmol) in DMSO (5 mL) in a suitable reaction

vessel, add anhydrous potassium carbonate (2.2 g, 15.6 mmol).

Stir the mixture at room temperature for 10 minutes.

Slowly add N-ethylpiperazine (1.62 g, 14.2 mmol) dropwise to the reaction mixture.

Continue to stir the reaction mixture at room temperature for 10 hours.

Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

Collect the precipitate by filtration.

Dry the collected solid to obtain 1-Ethyl-4-(4-nitrophenyl)piperazine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of C-N bonds. This method can be employed for the synthesis of 1-Ethyl-4-(4-
nitrophenyl)piperazine from an aryl halide (e.g., 4-chloro or 4-bromonitrobenzene) and N-
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ethylpiperazine. This approach is particularly useful when the SNAr reaction is sluggish or

gives low yields.

Caption: General scheme for Buchwald-Hartwig synthesis of 1-Ethyl-4-(4-
nitrophenyl)piperazine.

While a specific protocol for the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine via

Buchwald-Hartwig amination is not readily available in the literature, a general procedure can

be adapted.

Typical Reagents and Conditions:

Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂

Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.

Base: A strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.

Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.

Temperature: Typically elevated temperatures (80-120 °C) are required.

Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or

argon).

Characterization Data (Predicted and Analog-Based)
Experimental spectroscopic data for 1-Ethyl-4-(4-nitrophenyl)piperazine is not widely

published. Therefore, predicted data and data from closely related analogs are provided for

reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-4-(4-nitrophenyl)piperazine
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Carbon Atom Predicted Chemical Shift (ppm)

C (ipso to N) ~154

C (para to N) ~138

CH (ortho to N) ~112

CH (meta to N) ~126

CH₂ (piperazine, adjacent to N-aryl) ~47

CH₂ (piperazine, adjacent to N-ethyl) ~52

CH₂ (ethyl) ~52

CH₃ (ethyl) ~12

Note: These are predicted values and should be confirmed experimentally.

For comparison, the experimental ¹H and ¹³C NMR data for the closely related compound 1-

Methyl-4-(4-nitrophenyl)piperazine are as follows:

¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m,

4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 154.91, 138.55, 126.03, 112.79, 54.59, 47.02, 46.10.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Ethyl-4-(4-nitrophenyl)piperazine is expected to show characteristic

absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for 1-Ethyl-4-(4-nitrophenyl)piperazine
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Functional Group Wavenumber (cm⁻¹) Intensity

Aromatic C-H stretch 3100-3000 Medium

Aliphatic C-H stretch 2950-2850 Medium-Strong

Asymmetric NO₂ stretch 1550-1500 Strong

Symmetric NO₂ stretch 1350-1300 Strong

Aromatic C=C stretch 1600-1450 Medium

C-N stretch 1250-1020 Medium

Mass Spectrometry (MS)
The mass spectrum of 1-Ethyl-4-(4-nitrophenyl)piperazine is expected to show a molecular

ion peak [M]⁺ at m/z 235, corresponding to its molecular weight.

Experimental Workflow and Logic
The synthesis and characterization of 1-Ethyl-4-(4-nitrophenyl)piperazine follows a logical

workflow.
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Caption: Experimental workflow for the synthesis and characterization of 1-Ethyl-4-(4-
nitrophenyl)piperazine.

Conclusion
This technical guide has outlined the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine,

providing a detailed experimental protocol for its preparation via nucleophilic aromatic
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substitution. While experimental characterization data is limited in the public domain, predicted

and analog-based spectroscopic information has been provided to aid in the identification and

quality control of the synthesized compound. The methodologies and data presented herein are

intended to be a valuable resource for researchers and professionals engaged in the fields of

synthetic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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